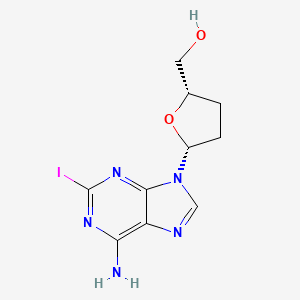![molecular formula C12H9BrN4O B12914612 4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5417-91-4](/img/structure/B12914612.png)
4-(4-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of 4-bromophenol with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Substitution Reaction: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where 4-bromophenol reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate cell growth and differentiation.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells through the inhibition of specific protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and induce apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with anticancer properties.
Quinazoline: Known for its use in anticancer drugs like gefitinib and erlotinib.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer and antiviral properties.
Uniqueness
4-(4-bromophenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromophenoxy group, which enhances its reactivity and potential for various modifications. This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and selectivity.
Propriétés
Numéro CAS |
5417-91-4 |
|---|---|
Formule moléculaire |
C12H9BrN4O |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3 |
Clé InChI |
IBXLDXWVANGZQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
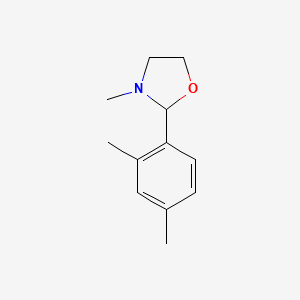
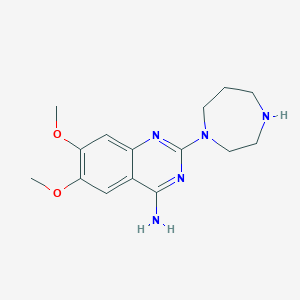
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
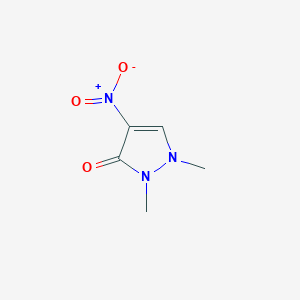
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
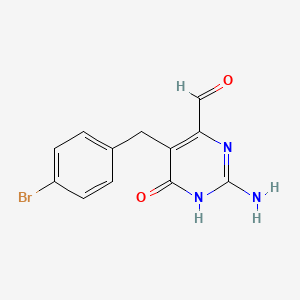

![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
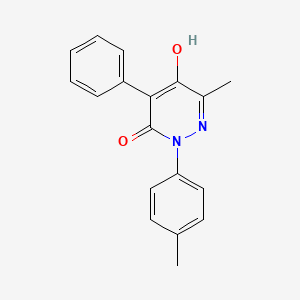
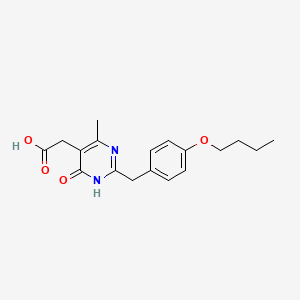
![N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide](/img/structure/B12914608.png)
